Sarcotoxin-1B -

Sarcotoxin-1B

Catalog Number: EVT-244516
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Sarcotoxin-1B is the venom of the Androctonus australis scorpion, which is native to North Africa and parts of the Middle East. The venom contains a complex mixture of proteins and peptides that serve various functions, including immobilizing prey and deterring predators.

Classification

Sarcotoxin-1B is classified as a neurotoxin due to its ability to interfere with neuronal signaling. It specifically targets voltage-gated sodium channels, leading to disruption in nerve impulse transmission. This classification places it among other well-studied scorpion toxins that have been extensively researched for their pharmacological properties.

Synthesis Analysis

Methods

Sarcotoxin-1B can be synthesized through several methods, including:

  1. Natural Extraction: The most straightforward method involves extracting the toxin from the venom of Androctonus australis. This process typically includes milking the scorpions for their venom, followed by purification techniques such as chromatography.
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) has been employed to create synthetic analogs of Sarcotoxin-1B. This method allows for precise control over the peptide sequence and modifications that can enhance stability or bioactivity.
  3. Recombinant DNA Technology: Advances in biotechnology have enabled the use of recombinant DNA techniques to produce Sarcotoxin-1B in bacterial systems. This approach offers a scalable method for producing large quantities of the peptide without relying on natural sources.

Technical Details

The chemical synthesis typically involves coupling amino acids in a stepwise manner, utilizing protecting groups to ensure that specific functional groups remain unreacted during synthesis. The final product is deprotected and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Molecular Structure Analysis

Structure

Sarcotoxin-1B has a complex three-dimensional structure characterized by its peptide backbone and specific side chains that contribute to its biological activity. The exact molecular formula and structure can vary slightly based on the method of synthesis or extraction.

Data

The molecular weight of Sarcotoxin-1B is approximately 6 kDa, and it consists of about 60 amino acids arranged in a specific sequence that determines its function. The structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing critical features such as disulfide bridges that stabilize its conformation.

Chemical Reactions Analysis

Reactions

Sarcotoxin-1B participates in several biochemical reactions, primarily involving interactions with ion channels in neuronal membranes. The mechanism by which it exerts its effects includes:

  • Binding to Voltage-Gated Sodium Channels: The toxin binds specifically to these channels, altering their permeability to sodium ions, which leads to prolonged depolarization of neurons.
  • Inhibition of Neuronal Excitability: By disrupting normal sodium ion flow, Sarcotoxin-1B can inhibit neuronal excitability, leading to paralysis in prey organisms.

Technical Details

The binding affinity and kinetics of Sarcotoxin-1B can be studied using radiolabeled assays and electrophysiological techniques, allowing researchers to quantify its effects on ion channel function.

Mechanism of Action

Process

The mechanism of action for Sarcotoxin-1B primarily involves its interaction with voltage-gated sodium channels located on neuronal membranes. Upon binding:

  1. Conformational Change: The binding induces a conformational change in the sodium channel, preventing it from closing properly.
  2. Prolonged Depolarization: This results in sustained depolarization of the neuron, leading to continuous firing of action potentials.
  3. Neurotoxicity: Ultimately, this excessive neuronal activity can result in neurotoxicity and paralysis in affected organisms.

Data

Studies have shown that Sarcotoxin-1B exhibits high specificity for certain sodium channel subtypes, which contributes to its potent effects at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

Sarcotoxin-1B is typically found as a white or off-white powder when lyophilized. It is soluble in water and exhibits stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 6 kDa
  • Isoelectric Point: Varies depending on amino acid composition but generally falls within physiological pH ranges.
  • Stability: Sensitive to heat and proteolytic enzymes; requires careful handling during storage.

Relevant data indicate that proper storage conditions (e.g., -20°C) are essential for maintaining its activity over time.

Applications

Scientific Uses

Sarcotoxin-1B has several applications in scientific research:

  1. Neuroscience Research: Its ability to modulate ion channels makes it a valuable tool for studying neuronal signaling pathways.
  2. Pharmacological Studies: Researchers investigate its potential as a lead compound for developing new analgesics or treatments for neurological disorders.
  3. Toxicology Assessments: Understanding its mechanisms can aid in assessing risks associated with scorpion stings in humans and animals.
Molecular Characterization and Structural Evolution of Sarcotoxin-1B

Genomic Organization and Gene Cluster Analysis in Sarcophaga peregrina

Sarcotoxin-1B is encoded within a tightly organized gene cluster in the genome of Sarcophaga peregrina (flesh fly). This cluster comprises four structurally related sarcotoxin genes (including Sarcotoxin-1A, 1B, and others) arranged in a tandem array on the same genomic scaffold. The genes share conserved promoter elements, such as immune-responsive transcription factor binding sites (e.g., NF-κB motifs), which enable synchronous induction upon bacterial infection [2] [8]. Each gene within the cluster contains a single intron (95 base pairs in Sarcotoxin-1B) near the 5′ end, a feature conserved across the sarcotoxin family. This intronic positioning is critical for mRNA processing and may facilitate alternative splicing or isoform diversification [2].

Genomic sequencing reveals that the sarcotoxin cluster spans approximately 8–10 kilobases, with intergenic regions rich in short repetitive sequences. These repeats suggest a history of unequal crossing-over events, a mechanism driving gene duplication and functional divergence within the AMP repertoire [8]. The cluster’s expansion likely enhances immune resilience, enabling targeted responses against diverse Gram-negative pathogens encountered in the fly’s necrophagous ecology [10].

Table 1: Genomic Features of the Sarcotoxin Cluster in S. peregrina

GeneIntron Length (bp)Exon CountKey Conserved MotifsInduction Trigger
Sarcotoxin-1A952Amphipathic helix, Gly hingeLPS recognition
Sarcotoxin-1B952Amphipathic helix, Gly hingeBacterial challenge
Sarcotoxin-IB952C-terminal amidation siteSeptic injury

Sequence Homology and Isoform Differentiation Within the Sarcotoxin Family

Sarcotoxin-1B shares >85% sequence identity with Sarcotoxin-1A but diverges at 5 key residues (positions 12, 18, 24, 30, and 34), altering its charge distribution and lipid-binding affinity. Both isoforms are synthesized as prepropeptides (63–65 amino acids) featuring an N-terminal signal sequence, a propeptide linker, and a mature C-terminal domain (39 residues). Mature Sarcotoxin-1B has a net charge of +7 at physiological pH due to enriched lysine residues, compared to +6 in Sarcotoxin-1A [1] [8].

Critical conserved regions include:

  • An N-terminal amphipathic α-helix (residues 1–22) with cationic residues (Lys⁴, Lys⁵) essential for lipid A binding [1].
  • A flexible glycine/proline hinge (residues 23–25) enabling conformational adaptation upon membrane association.
  • A hydrophobic C-terminal helix (residues 26–39) mediating micelle integration [1].

Isoform differentiation arises from non-synonymous substitutions in the mature peptide domain. For example, Sarcotoxin-1B replaces 1A’s glutamic acid (Glu¹⁸) with serine, reducing electrostatic repulsion with phosphate groups in lipid A. This enhances its bactericidal activity against Pseudomonas aeruginosa but reduces efficacy against Escherichia coli compared to 1A [8].

Table 2: Sequence and Functional Divergence in Sarcotoxin Isoforms

ParameterSarcotoxin-1ASarcotoxin-1BFunctional Implication
Mature peptide length39 residues39 residuesConserved scaffold
Net charge+6+7Enhanced LPS affinity in 1B
Key divergent residueGlu¹⁸Ser¹⁸Altered lipid A docking
MIC vs. E. coli2.5 μM5.0 μMReduced efficacy in 1B
MIC vs. P. aeruginosa10.0 μM3.5 μMEnhanced efficacy in 1B

Evolutionary Relationship to Cecropin and Attacin Antimicrobial Peptide Families

Sarcotoxins belong to the cecropin-type AMPs, a lineage tracing back to ancestral holometabolous insects. Phylogenetic analysis places sarcotoxins in a clade with Hyalophora cecropia cecropin B, sharing a common gene ancestor dating to >150 million years ago. Shared derived characters include:

  • A tryptophan at position 1 or 2.
  • An amidated C-terminus.
  • A bipartite structure (N-terminal polar helix + C-terminal hydrophobic helix) [3] [7].

Sarcotoxin-1B’s genomic synteny with dipteran cecropins (e.g., Musca domestica Cec4) confirms this kinship. However, sarcotoxins exhibit accelerated evolution in the hinge region, likely driven by selective pressure to adapt to Gram-negative bacteria in decaying organic matter [7] [8]. Notably, sarcotoxins lack the C-terminal decapeptide repeat characteristic of attacins, another glycine-rich AMP family co-expressed in Sarcophaga [5] [7].

Functional divergence is evident in mechanistic differences:

  • Cecropins (e.g., Cecropin B): Form transmembrane pores via "carpet model" disruption.
  • Attacins: Inhibit outer membrane biosynthesis (e.g., in E. coli) by binding lipopolysaccharides.
  • Sarcotoxins: Hybridize these actions—Sarcotoxin-1B initially binds lipid A via its N-helix (attacin-like), then integrates into membranes via its C-helix (cecropin-like), causing periplasmic leakage [1] [5] [7].

This modular evolution underscores how insect AMP families diversify through subfunctionalization—partitioning ancestral activities (e.g., membrane lysis vs. biosynthesis inhibition) into specialized paralogs [7] [8].

Table 3: Evolutionary and Functional Links Between AMP Families

FeatureCecropinsAttacinsSarcotoxins
PrototypeHyalophora cecropia CecAHyalophora cecropia AttSarcophaga peregrina 1A
StructureLinear α-helicalGlycine-rich β-sheetBipartite α-helical
MechanismPore formationLPS bindingLipid A binding + pore formation
Conserved motifsTrp¹, Amide-CtermGlycine loopsGly/Pro hinge, Amide-Cterm
Key divergence factorDuplication in DipteraGene loss in ColeopteraHinge region mutation

Concluding Remarks

Sarcotoxin-1B exemplifies adaptive molecular evolution in insect immunity. Its gene cluster architecture enables coordinated defense responses, while sequence variations fine-tune activity against pathogens. Evolutionary tinkering with cecropin and attacin domains has yielded a multifunctional bactericidal agent, highlighting how gene duplication and selection sculpt host defense mechanisms.

Properties

Product Name

Sarcotoxin-1B

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